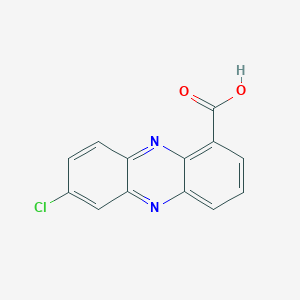

7-Chlorophenazine-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chlorophenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O2/c14-7-4-5-9-11(6-7)15-10-3-1-2-8(13(17)18)12(10)16-9/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNYZPGHEKKBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C3C=C(C=CC3=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549575 | |

| Record name | 7-Chlorophenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103942-92-3 | |

| Record name | 7-Chloro-1-phenazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103942-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorophenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Microbial Production of Phenazine 1 Carboxylic Acid Precursors

Origin of Phenazine (B1670421) Core Structures from Primary Metabolism

The journey to construct the tricyclic phenazine core begins with fundamental building blocks derived from primary metabolic pathways. The shikimate pathway serves as the essential gateway, converting simple carbohydrate precursors into the aromatic intermediate, chorismate, which is the branch point for phenazine biosynthesis. nih.govnih.gov

Role of the Shikimate Pathway in Chorismate Biosynthesis

The shikimate pathway is a seven-step metabolic route found in bacteria, fungi, and plants, but not animals. nih.gov It bridges central carbon metabolism with the biosynthesis of aromatic compounds. The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP), an intermediate of glycolysis, and erythrose 4-phosphate (E4P), derived from the pentose (B10789219) phosphate (B84403) pathway. nih.govfrontiersin.org This initial reaction forms 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov Through a series of enzymatic transformations, DAHP is converted into shikimate and ultimately to chorismate. nih.govfrontiersin.org Chorismate is a critical metabolic node, serving as the last common precursor for the synthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and for phenazine biosynthesis. nih.govwikipedia.org

Enzymatic Conversion of Precursors to Phenazine Intermediates

The conversion of chorismate into the core phenazine structure is a specialized process managed by a dedicated set of enzymes. researchgate.net The first committed step in phenazine biosynthesis is the conversion of chorismate to 2-amino-2-desoxyisochorismate (ADIC), a reaction catalyzed by the enzyme PhzE. nih.govresearchgate.net PhzE is related to anthranilate synthases but does not catalyze the subsequent elimination of pyruvate. nih.gov

Following this, the enzyme PhzD cleaves ADIC to produce trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). frontiersin.orgnih.gov Two molecules of DHHA then undergo a condensation reaction, a key step catalyzed by the enzyme PhzB, to form the unstable tricyclic intermediate, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC). researchgate.netnih.gov This intermediate is a crucial branching point that leads to different phenazine core structures. nih.govacs.org

Identification and Function of Key Biosynthetic Gene Clusters (e.g., phzABCDEFG)

The enzymatic machinery required for the synthesis of the phenazine nucleus is encoded by a highly conserved set of genes, typically organized in an operon designated phzABCDEFG. frontiersin.orgnih.govnih.gov This gene cluster is sufficient to produce PCA in bacteria like Pseudomonas fluorescens. nih.govnih.gov

The functions of the individual phz gene products have been extensively studied:

phzE : Encodes an isochorismate synthase that converts chorismate into an early phenazine precursor. researchgate.netnih.gov

phzD : Encodes an enzyme that converts the product of PhzE into trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.netnih.gov

phzF : Encodes an isomerase that acts on DHHA. Knocking out this gene leads to the accumulation of DHHA. frontiersin.orgfrontiersin.org

phzB : Catalyzes the condensation of two molecules of the DHHA-derived precursor to form the tricyclic phenazine scaffold. researchgate.netnih.gov

phzA : Shares homology with PhzB and is believed to be involved in the core synthesis, potentially influencing the ratio of final products. acs.orgnih.gov

phzG : Encodes a flavin-dependent oxidase responsible for the final aromatization step to form the phenazine ring. researchgate.netnih.gov

phzC : Its product shows similarity to enzymes in the shikimate pathway and is essential for PCA production. nih.gov

This gene cluster's expression and function are fundamental to the biosynthesis of PCA and related compounds across various bacterial species. nih.govnih.gov

Microbial Systems for Phenazine-1-carboxylic Acid (PCA) Production

Phenazines are produced by a wide array of bacteria, with certain genera being particularly prolific. These microorganisms utilize the biosynthetic pathways described above, sometimes with variations that lead to a diversity of phenazine structures.

Contribution of Specific Microorganisms (e.g., Pseudomonas spp., Streptomyces spp.)

Pseudomonas and Streptomyces are the two most well-known genera of phenazine-producing bacteria. nih.govmdpi.com

Pseudomonas spp. : Many species, including P. fluorescens, P. chlororaphis, and P. aeruginosa, are efficient producers of phenazines. nih.govapsnet.orgresearchgate.net In these bacteria, PCA is often the primary phenazine product, which can then be modified by other enzymes to create derivatives like pyocyanin (B1662382) or phenazine-1-carboxamide (B1678076) (PCN). frontiersin.orgnih.gov

Streptomyces spp. : This genus is known for producing a vast array of secondary metabolites, including structurally complex phenazines. researchgate.netnih.gov Unlike Pseudomonas, Streptomyces species often synthesize phenazines derived from phenazine-1,6-dicarboxylic acid (PDC) as the core precursor. acs.orgnih.gov

Divergent Biosynthetic Routes Leading to Phenazine-1-carboxylic Acid and Phenazine-1,6-dicarboxylic Acid

The biosynthesis of PCA and phenazine-1,6-dicarboxylic acid (PDC) represents a key divergence in the phenazine production pathway. nih.govacs.org Both molecules are believed to originate from the common, unstable intermediate hexahydrophenazine-1,6-dicarboxylic acid (HHPDC), formed by the condensation of two precursor molecules derived from chorismate. researchgate.netnih.gov

The fate of HHPDC determines the final core structure:

Phenazine-1-carboxylic acid (PCA) : This compound is formed when HHPDC undergoes a rapid, spontaneous oxidative decarboxylation, losing one of its carboxyl groups. nih.gov This pathway is dominant in many Pseudomonas species. acs.orgnih.gov

Phenazine-1,6-dicarboxylic acid (PDC) : This dicarboxylated phenazine is formed when HHPDC undergoes dehydrogenation without decarboxylation. acs.org This route is more characteristic of Streptomyces strains and leads to the synthesis of more highly substituted phenazine derivatives. acs.orgacs.org

The balance between these two routes can be influenced by specific enzymes. For instance, a protein designated PhzF' has been identified in Streptomyces that plays a crucial role in favoring the production of PDC over PCA. acs.org This enzymatic control highlights the sophisticated mechanisms microbes employ to generate chemical diversity from a common biosynthetic origin.

Post-Modification Biotransformations in Phenazine Derivative Formation

The generation of 7-Chlorophenazine-1-carboxylic acid from PCA is a classic example of a post-modification biotransformation. Once the PCA core structure is synthesized, it can be acted upon by various modifying enzymes that add functional groups, creating a diverse family of phenazine derivatives. nih.gov

For the creation of this compound, the key enzymatic step is the addition of a chlorine atom to the phenazine ring. This process is known as halogenation. In bacteria, this reaction is typically catalyzed by a class of enzymes called halogenases . nih.gov Specifically, flavin-dependent halogenases (FDHs) are responsible for the regioselective chlorination of aromatic substrates in the biosynthesis of many natural products, such as 7-chlortetracycline. nih.gov

The proposed mechanism for the formation of this compound involves a tryptophan-dependent halogenase. While the specific enzyme that chlorinates PCA at the 7-position has not been definitively identified in published literature, the established action of FDHs provides the scientifically accepted model for this transformation. The enzyme would utilize a reduced flavin cofactor, oxygen, and a chloride ion to generate a highly reactive chlorinating species that functionalizes the PCA molecule at the specific C-7 position. nih.gov This enzymatic control ensures the precise placement of the chlorine atom, a feat that is challenging to achieve with conventional chemical synthesis.

Other known post-modifications of the PCA core by different enzymes include:

Hydroxylation : The enzyme PhzO, a monooxygenase, converts PCA to 2-hydroxyphenazine-1-carboxylic acid. nih.govnih.gov

Amidation : The enzyme PhzH converts PCA into phenazine-1-carboxamide (PCN). nih.gov

Further modifications : A combination of enzymes, such as PhzS and PhzM, can convert PCA into more complex derivatives like pyocyanin in Pseudomonas aeruginosa. nih.gov

Genetic Engineering and Metabolic Flux Redirection for Enhanced Biosynthesis

To improve the microbial production of phenazine compounds, researchers employ sophisticated genetic engineering and metabolic engineering strategies. These efforts are primarily focused on increasing the supply of the central precursor, PCA, which would, in turn, increase the potential yield of its chlorinated derivative.

A key strategy is to enhance the metabolic flux through the shikimate pathway, which provides the initial building blocks. nih.gov This can be achieved by overexpressing crucial genes within this pathway. For instance, increasing the expression of genes encoding for 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) and shikimate kinase (aroK) can channel more carbon from central metabolism towards chorismate, and subsequently, PCA. nih.gov

Another powerful approach is the elimination of competing metabolic pathways. Genes that divert PCA into other derivatives can be knocked out to ensure it accumulates. For example, in a strain of Pseudomonas chlororaphis, knocking out the phzO gene, which is responsible for converting PCA to 2-hydroxyphenazine, resulted in a significant accumulation of PCA. nih.govnih.gov

The table below summarizes genetic engineering strategies used to enhance the production of PCA in an engineered Pseudomonas chlororaphis strain, leading to a substantial increase in final yield.

| Strain Modification | Genetic Change | Effect on Pathway | Resulting PCA Titer (mg/L) |

| Parent Strain | Wild-type Lzh-T5 | Baseline production | 230 nih.gov |

| Intermediate Strain | Restored phzF function in a DHHA-accumulating mutant | Re-enabled PCA synthesis from DHHA | Not specified, but phenazine accumulation restored nih.gov |

| PCA Accumulating Strain | Knockout of phzO | Blocked conversion of PCA to 2-OH-PHZ | ~1,200 nih.gov |

| Enhanced Precursor Supply | Overexpression of tktA and ppsA | Increased supply of E4P and PEP for shikimate pathway | ~2,000 nih.gov |

| Final Engineered Strain | Knockout of negative regulators (rsmA, lon) | Increased expression of phz operon | ~3,500 (in shake flask) nih.gov |

| Fed-batch Fermentation | Optimized fermentation of final strain | High-density culture for maximized production | 10,653 nih.govrroij.com |

This table illustrates the stepwise improvement of PCA production through targeted genetic modifications and process optimization. E4P = erythrose 4-phosphate; PEP = phosphoenolpyruvic acid; DHHA = trans-2,3-dihydro-3-hydroxyanthranilic acid; 2-OH-PHZ = 2-hydroxyphenazine.

Redirecting metabolic flux is a cornerstone of these efforts. By creating "metabolic toggle switches," scientists can conditionally shut down pathways essential for growth (like the TCA cycle) at a certain point in fermentation, redirecting the carbon flux entirely towards the production of the desired compound. bldpharm.com Such advanced techniques hold the promise of creating highly efficient microbial cell factories for the production of complex molecules like this compound.

Structure Activity Relationship Sar Investigations of 7 Chlorophenazine 1 Carboxylic Acid and Its Analogues

Principles of SAR in Phenazine (B1670421) Chemistry

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. wikipedia.org The core principle is that the specific arrangement of atoms and functional groups in a compound determines its interaction with biological targets, thereby governing its therapeutic or biological effects. numberanalytics.com By systematically modifying a molecule's structure and observing the resulting changes in activity, researchers can identify the key structural features, known as the pharmacophore, that are essential for its biological action. oncodesign-services.com This process allows for the strategic optimization of a lead compound to enhance its potency and selectivity or to design entirely new molecules with improved properties. numberanalytics.comnumberanalytics.com

In the context of phenazine chemistry, SAR studies are crucial for understanding how the tricyclic phenazine scaffold can be modified to produce desired biological outcomes. The phenazine nucleus, an aromatic system of two benzene (B151609) rings fused to a pyrazine (B50134) ring, is a versatile scaffold found in many natural and synthetic bioactive compounds. nih.govrsc.org SAR investigations in this class typically involve:

Modification of the Carbon Skeleton : Altering the size, shape, or degree of substitution on the phenazine rings. youtube.com

Stereochemical Adjustments : Examining different isomers of a compound to see how the three-dimensional arrangement of atoms impacts biological function. youtube.com

By analyzing these modifications, researchers can build a comprehensive understanding of the SAR for a given series of phenazine derivatives, guiding the development of compounds with enhanced efficacy. oncodesign-services.com

Influence of Halogenation at the 7-Position on Molecular Interactions and Activity

The position and nature of halogen substituents on a heterocyclic core can profoundly impact biological activity. wikipedia.org In heterocyclic compounds like quinolines, which share structural similarities with phenazines, substitution at the 7-position is a critical determinant of efficacy. Studies on 4-aminoquinolines have shown that changing the halogen at the 7-position from chlorine to iodine or bromine maintains potent activity against both chloroquine-susceptible and -resistant P. falciparum. nih.gov However, replacing it with fluorine or a trifluoromethyl group generally leads to a significant decrease in activity, particularly against resistant strains. nih.gov This highlights that the specific properties of the halogen, such as its size and electronegativity, are crucial for molecular interactions.

Comparative Analysis of Substituent Effects on Phenazine-1-carboxylic Acid Derivatives

The phenazine-1-carboxylic acid (PCA) scaffold is a common starting point for the development of new bioactive agents. nih.gov The effects of various substituents on this core structure have been systematically evaluated to establish a clear SAR.

In one study focused on developing new fungicides, a series of structurally diverse PCA derivatives were synthesized and tested against the pathogen Rhizoctonia solani Kuhn. The results showed that the nature of the group attached to the carboxylic acid moiety significantly influenced antifungal activity.

| Compound | Substituent (R Group) | Antifungal Activity |

|---|---|---|

| 2a | -OH (PCA) | Moderate |

| 2b | -OCH3 | Low |

| 2c | -OCH2CH3 | Low |

| 2i | -NH(CH2)2OH | High |

| 2j | -NH(CH2)3OH | High |

This table is based on findings from a study on phenazine-1-carboxylic acid derivatives, where compounds 2i and 2j were identified as the most active leads for further research. nih.gov

Further research into halogenated phenazines has provided a comparative analysis of different substitution patterns. While 7-chlorophenazine derivatives show potent activity, other substitutions also yield highly active compounds. A comparison between different halogenated series reveals the nuanced effects of substituent placement.

| Compound Series | Substitution Pattern | Observed Antibacterial Activity |

|---|---|---|

| 7-Cl-HP | Chlorine at C7 | Active against 5 of 7 tested bacterial strains. nih.gov |

| 6,8-CF3-HP | Trifluoromethyl groups at C6 and C8 | Active against 6 of 7 tested bacterial strains. nih.gov |

This data indicates that while a single chlorine at the 7-position confers strong activity, other patterns, such as di-substitution with electron-withdrawing trifluoromethyl groups at positions 6 and 8, can result in an even broader spectrum of activity. nih.gov These comparative analyses are essential for understanding how to fine-tune the phenazine scaffold for optimal performance. researchgate.net

Application of SAR in Rational Design of Phenazine Compounds

The knowledge gained from SAR studies is directly applied in the rational design of new and improved therapeutic agents. numberanalytics.comnih.gov Rational design is a strategy that uses the understanding of a molecule's SAR and its biological target to create compounds with enhanced properties, such as increased potency or selectivity. oncodesign-services.comnih.gov This approach helps to move beyond trial-and-error and allows for a more focused and efficient drug discovery process. numberanalytics.com

A prime example of applying SAR in the phenazine field is the development of prodrugs designed for targeted activation. nih.gov Having established that certain halogenated phenazines (HPs) are potent antibacterial agents, researchers designed a series of nitroarene-based HP prodrugs. nih.gov The design was based on the following SAR principles:

The Active Core : The halogenated phenazine scaffold (e.g., 7-Cl-HP) was identified as the active antibacterial component.

The Trigger : A nitroarene group was attached to the phenazine via a linker. This group was designed to be recognized and reduced by nitroreductase (NTR) enzymes, which are often found in bacterial cells.

The Release Mechanism : The reduction of the nitro group by NTR triggers the cleavage of the linker, releasing the active HP agent directly inside the target bacterial cell.

This rational design strategy leverages the SAR of the phenazine core and combines it with a targeted delivery mechanism, aiming to concentrate the active drug at its site of action and potentially reduce off-target effects. nih.gov The successful release of the active phenazine from its nitroarene prodrug in the presence of the NTR enzyme confirmed the viability of this design approach. nih.gov

Advanced Molecular and Theoretical Characterization of 7 Chlorophenazine 1 Carboxylic Acid

Computational Chemistry Approaches for Molecular Structure and Reactivity

Computational methods are indispensable for predicting the properties of molecules like 7-Chlorophenazine-1-carboxylic acid, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely employed to optimize the geometry of molecules, providing information on bond lengths, bond angles, and dihedral angles.

For phenazine (B1670421) derivatives, DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to obtain a stable, low-energy conformation. nih.gov The optimization of the molecular structure of this compound would reveal the planarity of the phenazine core and the orientation of the carboxylic acid group relative to the ring. The presence of the chlorine atom at the 7-position is expected to induce subtle changes in the geometry compared to the unsubstituted phenazine-1-carboxylic acid due to its electronic and steric effects. These calculations also provide insights into the electronic properties, such as the distribution of electron density and the molecular dipole moment.

Hartree-Fock Methods in Phenazine Electronic Structure Studies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wave function and energy of a quantum many-body system in a stationary state. While DFT includes electron correlation effects to some extent through the exchange-correlation functional, the HF method neglects electron correlation.

Analysis of Electronic Structure and Quantum Descriptors

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Quantum descriptors derived from computational calculations provide a quantitative measure of these characteristics.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO Gap)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For phenazine derivatives, the HOMO is typically a π-orbital delocalized over the aromatic rings, and the LUMO is a π*-orbital. The introduction of a chlorine atom, an electron-withdrawing group, at the 7-position of phenazine-1-carboxylic acid is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and thus the molecule's reactivity and spectral properties.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Phenazine Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: The values presented are representative for a phenazine derivative and are not specific to this compound, as dedicated computational studies were not publicly available.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEPS maps the electrostatic potential onto the electron density surface of the molecule.

In the MEPS of this compound, regions of negative potential (typically colored in shades of red) would indicate areas with an excess of electrons, which are prone to electrophilic attack. These are expected to be located around the nitrogen atoms of the phenazine ring and the oxygen atoms of the carboxylic group. Regions of positive potential (typically colored in shades of blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid would be a site of high positive potential. The chlorine atom, being electronegative, will also influence the local electrostatic potential.

Theoretical Predictions of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

The theoretical calculation of vibrational frequencies using DFT can help in the assignment of bands observed in infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies would include the O-H and C=O stretching of the carboxylic acid group, C-Cl stretching, and various vibrations of the phenazine ring system.

Furthermore, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted. These theoretical values can be compared with experimental NMR data to aid in the assignment of the observed signals. For reference, the experimental ¹H and ¹³C NMR chemical shifts for the parent compound, phenazine-1-carboxylic acid, are presented below. The presence of a chlorine atom at the 7-position in this compound would be expected to cause shifts in the signals of the nearby protons and carbons due to its inductive and resonance effects.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for Phenazine-1-carboxylic acid in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | 8.35 (dd, J=7.0, 1.6 Hz) | 132.0 |

| 3 | 7.93 (ddd, J=8.7, 7.0, 1.6 Hz) | 130.0 |

| 4 | 8.91 (dd, J=8.7, 1.6 Hz) | 134.1 |

| 6 | 8.32 (dd, J=8.9, 0.7 Hz) | 130.6 |

| 7 | 7.90 (ddd, J=8.9, 7.0, 1.6 Hz) | 131.5 |

| 8 | 7.90 (ddd, J=8.7, 7.0, 1.6 Hz) | 130.5 |

| 9 | 8.43 (dd, J=8.7, 0.7 Hz) | 129.5 |

| 1-COOH | - | 165.7 |

| 4a | - | 141.9 |

| 5a | - | 143.4 |

| 9a | - | 143.5 |

| 10a | - | 141.2 |

| C1 | - | 127.8 |

Source: Adapted from available spectroscopic data for phenazine-1-carboxylic acid.

Mechanistic Research and Molecular Interactions of Phenazine 1 Carboxylic Acid Derivatives

Exploration of Redox Cycling and Electron Transfer Properties of Phenazines

Phenazines are renowned for their redox-active nature, functioning as electron shuttles in various biological processes. researchgate.netnih.gov This ability to accept and donate electrons, known as redox cycling, is fundamental to their mechanism of action. The core phenazine (B1670421) structure can undergo a two-electron, two-proton reduction, and the specific redox potential is determined by the functional groups attached to the phenazine ring. caltech.edunih.gov

The electron-shuttling capability of phenazines facilitates extracellular electron transfer (EET), a process crucial for some microbial electrochemical technologies. researchgate.netnih.gov In this process, phenazines act as soluble mediators, transferring electrons from microbial metabolism to external acceptors, such as electrodes. researchgate.net The efficiency of this transfer is dependent on the specific chemical structure of the phenazine derivative. researchgate.net For example, studies comparing different phenazines have shown distinct mediated currents, highlighting the influence of various functional groups on their electron transfer capabilities. researchgate.netnih.gov

The redox potential of a phenazine derivative dictates its thermodynamic ability to interact with cellular electron transport chains. Phenazines generally have midpoint potentials (Em) that are more negative than common artificial mediators like 2,6-dichloro-1,4-benzoquinone (B104592) (DCBQ), but still positive enough to accept electrons from components of the photosynthetic or respiratory electron transport chains. nih.gov The specific Em values for phenazines are pH-dependent due to the involvement of protons in their redox reactions. nih.govresearchgate.net For instance, the midpoint potentials of phenazine, 1-hydroxyphenazine, and phenazine-1-carboxylic acid in BG11 media (pH 8.5) have been measured and are all capable of accepting electrons from downstream of photosystem I (PSI) in cyanobacteria. nih.gov

The process of redox cycling can also lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide, when phenazines reduce molecular oxygen. nih.gov This production of ROS is a significant component of the antimicrobial activity of many phenazine compounds. nih.govnih.gov Furthermore, phenazines can serve as electron shuttles to alternative terminal electron acceptors, thereby modifying the cellular redox state and influencing metabolic pathways. nih.govnih.gov

Table 1: Midpoint Potentials of Selected Phenazine Derivatives This table provides the measured midpoint potentials (Em) of several phenazine compounds in BG11 media at pH 8.5, reported versus the Standard Hydrogen Electrode (SHE).

| Compound | Midpoint Potential (Em vs. SHE) |

|---|---|

| Phenazine (PHZ) | -0.252 V |

| 1-Hydroxyphenazine (1-OHP) | -0.210 V |

| Phenazine-1-carboxylic acid (PCA) | -0.120 V |

| Pyocyanin (B1662382) (PYO) | -0.170 V |

Data sourced from Clifford et al., 2021. nih.gov

Investigation of Molecular Targets and Pathways in Biological Systems (General)

The biological effects of phenazine derivatives stem from their interaction with various molecular targets, leading to the modulation of critical cellular pathways. A primary mechanism is the generation of reactive oxygen species (ROS) through redox cycling, which induces oxidative stress. researchgate.netnih.gov This oxidative stress can, in turn, trigger specific signaling pathways. For instance, in human prostate cancer cells, phenazine-1-carboxylic acid has been shown to increase ROS levels, which activates the pro-apoptotic JNK signaling pathway. researchgate.net

The activation of the JNK pathway subsequently leads to the depolarization of the mitochondrial membrane potential and a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic Bax over the anti-apoptotic Bcl-2. researchgate.net This cascade ultimately results in the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria, culminating in both caspase-dependent and caspase-independent apoptosis. researchgate.net

In addition to inducing oxidative stress, phenazines can directly interact with and inhibit key enzymes. Some synthetic phenazine derivatives have been identified that interfere with the activity of topoisomerase I and II, enzymes crucial for DNA replication and transcription. nih.gov Given that cancer cells often have elevated levels of topoisomerases, they are particularly susceptible to this mode of action. nih.gov

Phenazine compounds can also act as signaling molecules, regulating gene expression in bacteria. caltech.edunih.gov This regulation is often tied to quorum sensing, where the accumulation of phenazines at high population densities triggers changes in the expression of genes involved in virulence, biofilm formation, and secondary metabolism. caltech.edu The ability of phenazines to shuttle electrons also allows them to play a role in iron acquisition by reducing ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), making this essential nutrient more available to the cell. nih.gov

Table 2: General Molecular Targets and Affected Pathways of Phenazine Derivatives This table summarizes key molecular targets and the biological pathways influenced by phenazine compounds based on available research.

| Molecular Target/Process | Affected Pathway(s) | Biological Consequence |

|---|---|---|

| Molecular Oxygen (O₂) | Reactive Oxygen Species (ROS) Generation | Oxidative stress, activation of stress response pathways (e.g., JNK signaling), apoptosis. researchgate.netnih.gov |

| Mitochondrial Electron Transport Chain | Mitochondrial Apoptotic Pathway | Depolarization of mitochondrial membrane, release of cytochrome c and AIF, apoptosis. researchgate.net |

| Topoisomerase I and II | DNA Replication and Repair | Inhibition of enzyme activity, leading to cytotoxicity, particularly in rapidly dividing cells like cancer cells. nih.gov |

| Quorum Sensing Systems | Gene Expression Regulation | Modulation of virulence factors, biofilm formation, and secondary metabolism. caltech.edu |

| Iron (Fe³⁺) | Iron Acquisition | Reduction of ferric iron to ferrous iron, increasing bioavailability. nih.gov |

| DNA | DNA Intercalation | Potential disruption of DNA processes. nih.govnih.gov |

Biochemical Consequences of Phenazine-Mediated Interactions with Macromolecules

The interaction of phenazine derivatives with macromolecules such as proteins and nucleic acids leads to significant biochemical consequences. The aromatic, planar structure of the phenazine ring system facilitates its insertion, or intercalation, between the base pairs of DNA. nih.govnih.gov The specific nature of this binding can vary depending on the substituents on the phenazine core. nih.gov This interaction can disrupt normal DNA processes and is a potential mechanism for the cytotoxic effects of some phenazines. Isothermal titration calorimetry studies have demonstrated that phenazines like pyocyanin and phenazine-1-carboxamide (B1678076) can bind to double-stranded DNA. researchgate.net In contrast, phenazine-1-carboxylic acid, being negatively charged at neutral pH, shows no detectable binding to the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

The redox activity of phenazines is also central to their interactions with proteins. For example, the phenazine pyocyanin has been shown to inactivate alpha-1-protease inhibitor, a key human protein involved in regulating proteolysis. caltech.edu This inactivation has implications for the pathogenesis of diseases like cystic fibrosis. caltech.edu The ability of phenazines to capture biogenic thiols can lead to the crosslinking of proteins and subsequent protein aggregation and degeneration. mdpi.com

Furthermore, the role of phenazines as electron shuttles has profound biochemical consequences within complex microbial communities like biofilms. By facilitating electron transfer, phenazines can support cellular redox balancing, especially in the low-oxygen (microaerobic) regions of a biofilm. dntb.gov.uaresearchgate.net This metabolic support can enhance the survival of bacteria under anaerobic conditions and promote tolerance to certain antibiotics, such as ciprofloxacin. dntb.gov.uaresearchgate.net The antibiotic tolerance effect is dependent on the available carbon source and the specific respiratory complexes that utilize the phenazines. researchgate.net The interaction with extracellular DNA (eDNA) within the biofilm matrix can also promote efficient extracellular electron transfer by pyocyanin. researchgate.net

Future Directions and Emerging Research Avenues for 7 Chlorophenazine 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 7-Chlorophenazine-1-carboxylic acid and its analogues lies in the creation of more efficient, environmentally benign, and versatile chemical methods. Traditional synthetic routes are often multi-step and may require harsh conditions. Emerging research focuses on overcoming these limitations.

One promising approach involves the rapid assembly of the phenazine (B1670421) core from readily available starting materials. For instance, a method utilizing a Jourdan-Ullmann coupling followed by a sodium borohydride-mediated reductive ring closure has been shown to be effective for producing a variety of substituted phenazine-1-carboxylic acids (PCAs). This strategy allows for the synthesis of PCA analogues with diverse functional groups at the 6-, 7-, 8-, and 9-positions, starting from different anilines. Another synthetic route involves the reaction of aniline (B41778) with 2-bromo-3-nitro-benzoic acid to form a key intermediate, which is then cyclized to yield the phenazine core.

Future methodologies will likely emphasize one-pot reactions, the use of greener solvents, and catalyst systems that are both highly efficient and recyclable. The goal is to develop synthetic pathways that are not only high-yielding but also atom-economical and produce minimal waste, aligning with the principles of sustainable chemistry.

| Synthetic Strategy | Key Reaction Steps | Starting Materials | Potential Advantages | Reference |

|---|---|---|---|---|

| Jourdan-Ullmann Coupling and Reductive Cyclization | 1. Jourdan-Ullmann coupling of an aniline and 2-bromobenzoic acid derivative. 2. Reductive ring closure using sodium borohydride (B1222165). | Substituted anilines, 2-bromobenzoic acid derivatives | Rapid access to diverse analogues, good success rate for cyclization (87% success reported for 15 substrates). | |

| Condensation and Cyclization | 1. Reaction of aniline with 2-bromo-3-nitro-benzoic acid. 2. Cyclization using sodium borohydride in a basic solution. | Aniline, 2-bromo-3-nitro-benzoic acid | Direct synthesis of the phenazine core, followed by functional group manipulation. |

Advanced SAR-Driven Design for Tailored Molecular Functionalities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's structure correlates with its function. For this compound, advanced SAR studies will be instrumental in designing new analogues with precisely tailored properties. The phenazine heterocycle is considered a "privileged scaffold" due to its ability to bind to multiple biological targets.

Future research will systematically explore how modifications to the phenazine core—specifically the position and nature of substituents—affect its biological and electrochemical properties. For example, in the related quinoline (B57606) class of compounds, the identity of the substituent at the 7-position (the same position as the chloro group in this compound) has a profound impact on antimalarial activity. Studies have shown that 7-iodo and 7-bromo analogues retained high activity against both chloroquine-susceptible and -resistant Plasmodium falciparum, whereas 7-fluoro and 7-trifluoromethyl analogues were significantly less active.

This principle will be applied to phenazines to guide the synthesis of new derivatives. By systematically replacing the 7-chloro substituent with other halogens, alkyl groups, or hydrogen-bond donors/acceptors, researchers can fine-tune the molecule's activity. This SAR-driven approach will accelerate the development of phenazines for specific applications, such as targeted anticancer agents or redox mediators in bioelectrochemical systems.

| 7-Position Substituent | Side Chain | Activity vs. Chloroquine-Resistant P. falciparum (IC50) | Inference for SAR | Reference |

|---|---|---|---|---|

| -Cl (Chloro) | -HN(CH₂)₂NEt₂ | ~12 nM | Baseline activity for comparison. | |

| -I (Iodo) | -HN(CH₂)₂NEt₂ | ~12 nM | Larger halogen at C7 maintains high activity. | |

| -Br (Bromo) | -HN(CH₂)₂NEt₂ | ~12 nM | Similar to iodo, bromo substitution at C7 is well-tolerated. | |

| -F (Fluoro) | -HN(CH₂)₂NEt₂ | ~18-500 nM | Small, highly electronegative halogen at C7 reduces activity. | |

| -CF₃ (Trifluoromethyl) | -HN(CH₂)₂NEt₂ | ~18-500 nM |

Q & A

Q. What are the standard synthetic routes for 7-chlorophenazine-1-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution followed by hydrolysis. For example, methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate can undergo substitution with K₂CO₃/CS₂CO₃ in 1,4-dioxane and water to form intermediates, which are then hydrolyzed under mild NaOH conditions to yield the final product. Structural confirmation relies on ¹H NMR and mass spectrometry (MS) .

Q. How is the purity of this compound validated in experimental workflows?

High-performance liquid chromatography (HPLC) is commonly used to assess purity, with thresholds ≥95% often required for biological assays. Spectroscopic techniques (e.g., NMR, IR) and elemental analysis further confirm chemical integrity .

Q. What are the primary biological targets of phenazine-1-carboxylic acid derivatives, and how are initial screenings designed?

Derivatives often target pathways like HGF/c-Met in oncology research. Initial screenings involve in vitro assays (e.g., enzyme inhibition, cell viability tests) using cancer cell lines. Dose-response curves and IC₅₀ values are calculated to prioritize compounds for further study .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between in vitro and in vivo models for this compound analogs?

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To address this, employ pharmacokinetic profiling (e.g., plasma stability assays, microsomal studies) and optimize formulations (e.g., nano-encapsulation) to enhance in vivo efficacy .

Q. What methodological strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

Use a combinatorial chemistry approach to systematically vary substituents (e.g., halogenation at position 7, carboxyl group modifications). Pair this with molecular docking to predict binding affinities to targets like c-Met kinase. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address low yields in the synthesis of this compound intermediates?

Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, replacing K₂CO₃ with CS₂CO₃ in substitution reactions can improve regioselectivity and yield. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR helps identify bottlenecks .

Q. What advanced techniques are recommended for analyzing conflicting spectral data (e.g., NMR vs. MS) in structural elucidation?

Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon correlations. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable. Computational tools like DFT simulations can further refine structural assignments .

Methodological Considerations

Q. How should researchers design robust pharmacological studies for this compound derivatives?

Q. What are best practices for handling hygroscopic or unstable derivatives during experimental workflows?

Store compounds under inert atmospheres (e.g., argon) at −20°C. Use lyophilization for long-term stability. For hygroscopic intermediates, employ anhydrous reaction conditions and characterize immediately after synthesis .

Data Interpretation and Reporting

Q. How can researchers ensure methodological rigor when reporting contradictory results in SAR studies?

Disclose all experimental parameters (e.g., solvent purity, instrument calibration). Use standardized positive/negative controls and report statistical confidence intervals. For peer review, provide raw data in supplementary materials to enable independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.